molecular formula C19H16O4 B12410456 Bisdemethoxycurcumin-d8

Bisdemethoxycurcumin-d8

Cat. No.: B12410456
M. Wt: 316.4 g/mol
InChI Key: PREBVFJICNPEKM-PHMSPZQVSA-N
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Description

Bisdemethoxycurcumin-d8 is a deuterated form of bisdemethoxycurcumin, a curcuminoid found in turmeric (Curcuma longa). This compound is known for its antioxidant, anti-inflammatory, and anticancer properties. This compound is often used in scientific research due to its enhanced stability and bioavailability compared to its non-deuterated counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bisdemethoxycurcumin-d8 typically involves the deuteration of bisdemethoxycurcumin. This process can be achieved through various methods, including the use of deuterated solvents and catalysts. One common method involves the use of deuterated acetic acid and deuterated palladium on carbon as a catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Bisdemethoxycurcumin-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

Scientific Research Applications

Bisdemethoxycurcumin-d8 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.

    Biology: Employed in studies investigating the antioxidant and anti-inflammatory properties of curcuminoids.

    Medicine: Investigated for its potential therapeutic effects in treating cancer, Alzheimer’s disease, and other inflammatory conditions.

    Industry: Used in the development of nutraceuticals and functional foods .

Mechanism of Action

Bisdemethoxycurcumin-d8 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Bisdemethoxycurcumin-d8 is compared with other curcuminoids such as curcumin, demethoxycurcumin, and tetrahydrocurcumin:

List of Similar Compounds

Properties

Molecular Formula

C19H16O4

Molecular Weight

316.4 g/mol

IUPAC Name

(1E,6E)-1,7-bis(2,3,5,6-tetradeuterio-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione

InChI

InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2/b11-5+,12-6+/i1D,2D,3D,4D,7D,8D,9D,10D

InChI Key

PREBVFJICNPEKM-PHMSPZQVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1/C=C/C(=O)CC(=O)/C=C/C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O

Origin of Product

United States

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